Prosultiamine is a synthetic derivative of allithiamine, a compound originally synthesized from the reaction of thiamine (vitamin B1) and allicin (a compound found in garlic). [, ] It is classified as a vitamin B1 derivative and is primarily recognized for its role in treating vitamin B1 deficiency. [, ] In scientific research, prosultiamine has garnered attention for its potential therapeutic effects, particularly in the context of Human T-lymphotropic virus type I (HTLV-I)-associated diseases.
Prosultiamine is a synthetic derivative of thiamine, also known as vitamin B1. It is classified as a thiamine disulfide compound and is notable for its enhanced bioavailability compared to thiamine itself. Prosultiamine is primarily used in clinical settings to treat conditions related to thiamine deficiency, such as neurological disorders and lower urinary tract dysfunction associated with human T-lymphotropic virus type 1-related myelopathy. Its pharmacological profile suggests potential benefits in improving cognitive function and metabolic processes.
Prosultiamine is synthesized from thiamine through the formation of disulfide bonds. It belongs to the class of thiamine derivatives, which includes other compounds like benfotiamine and fursultiamine. The classification of prosultiamine as a thiamine disulfide indicates its structural similarity to thiamine but with modifications that enhance its solubility and absorption in the body.
The synthesis of prosultiamine involves several key steps:
Prosultiamine has a complex molecular structure characterized by its disulfide linkage, which enhances its stability and bioavailability compared to native thiamine. The molecular formula can be represented as CHNS, indicating the presence of sulfur atoms that are crucial for its pharmacological activity.
The structural representation shows that prosultiamine consists of a thiazole ring, which is common in thiamine derivatives, linked through disulfide bonds to propyl groups. This modification allows for improved lipid solubility and cellular uptake.
Prosultiamine undergoes various chemical reactions typical for thiol and disulfide compounds:
These reactions are significant in understanding the stability and reactivity of prosultiamine in biological systems.
The mechanism of action of prosultiamine primarily involves its role as a prodrug for thiamine. Upon administration, it is metabolized into active thiamine forms within the body:
Relevant analyses suggest that these properties contribute significantly to the efficacy of prosultiamine as a therapeutic agent.
Prosultiamine has several applications in medical science:
Prosultiamine (thiamine propyl disulfide) emerged from pioneering vitamin B1 research in 1950s Japan. Takeda Pharmaceutical Company developed it as a stabilized derivative of allicin-inspired allithiamine, replacing allyl disulfide with propyl disulfide to enhance pharmacokinetic stability [4] [9]. Early patents (e.g., JP S36-012735) covered its core synthesis and therapeutic applications for thiamine deficiency disorders. The compound was commercialized as Alinamin® and Jubedel [4] [6].
A 2017 patent landscape analysis reveals concentrated innovation in Japan, focusing on:
Table 1: Key Japanese Patents for Prosultiamine and Derivatives
Patent Number | Priority Year | Focus Area | Assignee |
---|---|---|---|
JP S36-012735 | 1961 | Original synthesis method | Takeda Pharmaceutical |
JP6037330B2 | 2013 | 11C-labeled PET probes | National Institutes for Quantum Science |
JP2020158762A | 2020 | Nanocrystalline formulations | Osaka University |
Recent filings (2020–2024) emphasize hybrid disulfide prodrugs targeting neurodegenerative diseases, leveraging prosultiamine’s blood-brain barrier permeability [9].
The synthesis of prosultiamine hinges on disulfide exchange between thiamine thiolate and propyl disulfides. The canonical route involves:
Critical modifications enable radiolabeling for imaging:
[11C]CH3I + HS-Thiamine → [11C-methyl]-intermediate → Oxidative coupling with PrSSPr
This Stille-type coupling achieves 11C-incorporation in <20 minutes (radiochemical yield: 25±5%), essential for PET tracer synthesis given carbon-11’s 20.4-minute half-life [9]. Challenges include minimizing 12C contamination and stabilizing the thiamine thiolate intermediate.
Table 2: Synthetic Methods for Prosultiamine Variants
Method | Reagents | Yield (%) | Application |
---|---|---|---|
Classical disulfide exchange | Thiamine-SH + (PrS)₂ | 68–72 | Bulk drug substance production |
Organotin-mediated 11C-labeling | [11C]CH₃I + Bu₃Sn-thiamine | 20–28 | PET probe synthesis |
Microwave-assisted | Thiamine-Cl + NaSPr + Cu(I) catalyst | 85 | High-throughput screening |
Prosultiamine belongs to a class of disulfide-modified thiamine analogs designed to overcome poor oral bioavailability of native vitamin B1. Key structural distinctions include:
Table 3: Structural and Pharmacokinetic Properties of Thiamine Analogs
Compound | R Group | logP | Activation Pathway | *Relative Bioavailability |
---|---|---|---|---|
Thiamine HCl | -H (quaternary amine) | −1.7 | Active transport (saturable) | 1.0 (reference) |
Allithiamine | -S-S-CH₂-CH=CH₂ | 0.9 | Disulfide reduction | 3.2 |
Prosultiamine | -S-S-CH₂-CH₂-CH₃ | 1.8 | Disulfide reduction | 4.1 |
Fursultiamine | Tetrahydrofurfuryl disulfide | 1.2 | Ester hydrolysis + reduction | 3.7 |
*Relative to equimolar oral thiamine HCl in rat models
The disulfide bridge is the pharmacophore governing prosultiamine’s unique bioactivity beyond vitamin replenishment:
SAR studies reveal chain branching diminishes activity: Linear propyl disulfide in prosultiamine yields 40% higher cellular uptake than isopropyl analogs due to optimized steric compatibility with disulfide reductases. Similarly, heteroatom incorporation (e.g., oxygen in fursultiamine) delays thiamine release, reducing CNS efficacy [9] [10].
Table 4: Structure-Activity Relationships in Disulfide-Modified Thiamine Analogs
Structural Feature | Biological Impact | Optimal Moiety |
---|---|---|
Disulfide alkyl chain length | Cellular uptake, antiviral potency | C3 linear (propyl) |
Chain branching | Steric hindrance of disulfide reductases | Unbranched > branched |
Pyridyl vs. thiamine core | Antimicrobial spectrum | Pyridyl for Gram+ pathogens |
Disulfide bond polarity | Glutathione reactivity, neuroprotection | High polarity (Sδ+...Sδ−) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7